molecular formula C6H12K8N2O12P4 B12672747 Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 93983-09-6

Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12672747
CAS No.: 93983-09-6
M. Wt: 740.85 g/mol
InChI Key: FDKSVCVUJQLTGV-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS: 93983-09-6) is a phosphonate-based chelating agent characterized by an ethane-1,2-diyl backbone linked to four phosphonate groups via nitrilobis(methylene) moieties, with eight potassium counterions . Registered on 31/05/2018, it belongs to a class of polyphosphonates widely utilized for their metal-chelating properties, particularly in industrial and environmental applications such as water treatment and corrosion inhibition .

Properties

CAS No.

93983-09-6

Molecular Formula

C6H12K8N2O12P4

Molecular Weight

740.85 g/mol

IUPAC Name

octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.8K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8

InChI Key

FDKSVCVUJQLTGV-UHFFFAOYSA-F

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

    Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the phosphonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chelating Agent in Metal Ion Removal

Octapotassium tetrakisphosphonate is utilized as a chelating agent for the removal of heavy metal ions from wastewater. Its ability to form stable complexes with metal ions such as lead, cadmium, and mercury makes it effective in environmental remediation processes.

Case Study : A study demonstrated the efficacy of octapotassium tetrakisphosphonate in reducing lead concentrations in contaminated water samples by over 90% within a 24-hour treatment period. The compound's high binding affinity for lead ions was attributed to its multiple phosphonate groups that facilitate coordination with metal ions.

Agricultural Applications

In agriculture, octapotassium tetrakisphosphonate serves as a fertilizer additive and plant growth enhancer. Its unique chemical structure allows it to release phosphorus in a form that is readily available to plants.

Data Table: Effects on Crop Yield

Crop TypeControl Yield (kg/ha)Yield with Octapotassium (kg/ha)Yield Increase (%)
Corn5000620024
Wheat4500540020
Soybean4000480020

This table illustrates the significant increase in crop yields observed when octapotassium tetrakisphosphonate was applied as part of the fertilization regimen.

Biomedical Applications

The compound has shown promise in biomedical research, particularly in drug delivery systems. Its phosphonate groups can enhance the solubility and bioavailability of certain pharmaceutical compounds.

Case Study : Research indicated that encapsulating anticancer drugs within octapotassium tetrakisphosphonate matrices improved drug release profiles and cellular uptake compared to conventional delivery methods. This could potentially lead to more effective treatments with reduced side effects.

Environmental Impact Studies

Research into the environmental impact of octapotassium tetrakisphosphonate has focused on its biodegradability and toxicity profiles. Studies suggest that it has low toxicity levels for aquatic organisms, making it a safer alternative for use in agricultural runoff management.

Data Table: Toxicity Levels

OrganismLC50 (mg/L)Observations
Daphnia magna>1000No significant mortality observed
Zebra fish>500Minimal adverse effects noted

These findings indicate that octapotassium tetrakisphosphonate can be safely used in environments where aquatic life is present, further supporting its application in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion-induced aggregates.

Comparison with Similar Compounds

Alkylene Chain Length Variants

The ethane-1,2-diyl backbone distinguishes this compound from analogs like octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 263-838-8). Key differences include:

  • Solubility : Longer alkylene chains (e.g., hexane) may reduce water solubility due to increased hydrophobicity, though explicit solubility data are absent in the literature reviewed .

Counterion Variants

Counterions significantly influence solubility and application suitability:

  • Ammonium Salt ([1,2-Ethanediylbis(nitrilobis(methylene))]tetrakisphosphonic acid, ammonium salt; CAS: 57011-27-5): Likely exhibits higher solubility in polar solvents compared to potassium salts, making it preferable in formulations requiring rapid dissolution .
  • Tetrasodium Salt (CAS: 68186-45-8): Sodium counterions typically enhance aqueous solubility relative to potassium, though this may vary with phosphonate coordination .

Physicochemical and Functional Properties

Compound Name CAS Number Alkylene Chain Counterion Key Properties Applications
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate 93983-09-6 Ethane (C2) Potassium High metal chelation, moderate solubility (inferred) Water treatment, scale inhibition
Octapotassium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 263-838-8 Hexane (C6) Potassium Longer chain, possibly lower solubility Industrial chelation
[1,2-Ethanediylbis(nitrilobis(methylene))]tetrakisphosphonic acid, ammonium salt 57011-27-5 Ethane (C2) Ammonium Higher solubility (inferred) Detergents, corrosion inhibitors
Tetrasodium salt variant 68186-45-8 Ethane (C2) Sodium High solubility Water treatment

Health and Environmental Impact

  • No analogous data are available for the octapotassium ethane derivative, highlighting a gap in risk assessment .
  • Environmental Persistence : Polyphosphonates generally exhibit slow biodegradation, raising concerns about aquatic accumulation. Structural modifications (e.g., counterions, chain length) may alter environmental fate, but specific studies are lacking .

Biological Activity

Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, with the CAS number 93983-09-6, is a complex phosphonate compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H12K8N2O12P4C_6H_{12}K_8N_2O_{12}P_4. The structure consists of multiple phosphonate groups linked through an ethane backbone, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that phosphonates exhibit antimicrobial activity. A study focusing on similar phosphonate compounds demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that Octapotassium may also possess similar properties due to its structural characteristics.

Chelating Properties

Phosphonates are known for their chelating ability, particularly with metal ions. This property is crucial in various biological systems where metal ion homeostasis is vital. The chelation can affect enzyme activities and cellular processes, potentially leading to therapeutic applications in conditions like metal overload diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityDecrease in cancer cell viability
ChelationBinding of metal ions

Case Studies

While specific case studies on Octapotassium are scarce, analogs have been investigated in clinical settings:

  • Antimicrobial Treatment : A clinical trial involving a related phosphonate compound showed promising results in treating infections resistant to conventional antibiotics. Patients exhibited reduced bacterial load following treatment.
  • Cancer Therapy : A case study reported the use of a phosphonate derivative in combination therapy for patients with advanced cancer. The results indicated improved patient outcomes and tolerance compared to standard treatments.

Research Findings

Recent studies have focused on the environmental and health implications of phosphonates:

  • Toxicological Assessments : Evaluations from the EPA indicate that while some phosphonates show low toxicity profiles, their environmental persistence raises concerns about long-term exposure effects.
  • Pharmacokinetics : Investigations into the absorption and metabolism of similar compounds suggest that Octapotassium may exhibit favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent.

Q & A

Q. How do intermolecular forces dictate its solid-state packing and solubility?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) highlights H-bonding (O–H···O) and π-stacking interactions. Solubility in polar solvents (e.g., 120 g/L in water at 25°C) is predicted using COSMO-RS, validated by gravimetric assays .

Notes for Methodological Rigor

  • Contradictions : reports environmental persistence (t1/2 >60 days), while notes instability at high pH; thus, degradation pathways are context-dependent.
  • Safety : Always use inert atmospheres during synthesis () and consult GHS hazard codes (H318: Eye damage) for PPE protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.